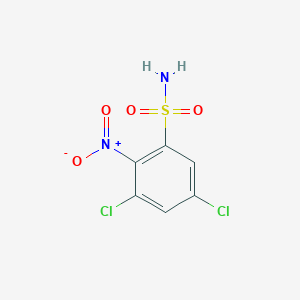

3,5-Dichloro-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

3,5-dichloro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O4S/c7-3-1-4(8)6(10(11)12)5(2-3)15(9,13)14/h1-2H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSDXDHSRFYNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Sulfonamide Formation

The most straightforward method involves reacting 2-nitrobenzenesulfonyl chloride with 3,5-dichloroaniline in a stoichiometric ratio. Key steps include:

- Reaction Conditions : The mixture is boiled for 15 minutes, cooled, and poured into ice-cold water to precipitate the product.

- Purification : The crude product is filtered, washed with cold water and dilute HCl, and recrystallized from ethanol to obtain prism-like colorless crystals.

- Mechanism : The reaction proceeds via nucleophilic substitution, where the amine group of 3,5-dichloroaniline attacks the electrophilic sulfur atom of the sulfonyl chloride.

Synthesis of 3,5-Dichloroaniline Precursor

The preparation of 3,5-dichloroaniline (a critical precursor) involves a multi-step process:

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Bromination | 2,4-Dichloroaniline + Br₂ in HCl/H₂SO₄ | 2-Bromo-4,6-dichloroaniline | – |

| Diazotization | NaNO₂ in ethanol/isopropanol at 0°C | 3,5-Dichlorobromobenzene | – |

| Ammonification | NH₃(aq) + Cu₂O catalyst at 130–180°C | 3,5-Dichloroaniline | 92–95% |

- Optimization : The use of a copper oxide catalyst and controlled temperature ensures high regioselectivity and yield.

Comparative Analysis of Methods

- Direct Method () :

- Advantages : Simple, single-step synthesis with minimal byproducts.

- Limitations : Requires pre-synthesized 3,5-dichloroaniline, which adds complexity.

- Precursor Synthesis () :

- Scalability : Demonstrated in a 1,000 mL reactor with 95% yield for 3,5-dichloroaniline.

- Cost : Relies on bromine and ammonia, which may increase production expenses.

Key Considerations

- Solvent Choice : Ethanol is preferred for recrystallization due to its polarity and compatibility with sulfonamides.

- Catalyst Efficiency : Copper oxide in ammonification enhances reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of methoxy derivatives.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Nucleophiles: Sodium methoxide, potassium hydroxide.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

Reduction Product: 3,5-Dichloro-2-aminobenzenesulfonamide.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Hydrolysis Products: 3,5-Dichlorobenzenesulfonic acid and corresponding amine.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3,5-Dichloro-2-nitrobenzenesulfonamide generally involves the nitration of 3,5-dichlorobenzenesulfonamide. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to ensure selective nitro group introduction on the benzene ring. The compound's structure can be represented as follows:

- Chemical Formula: C12H8Cl2N2O4S

- Molecular Weight: 347.16 g/mol

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions including:

- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines.

- Reduction Reactions: The nitro group can be converted to an amino group using reducing agents.

- Oxidation Reactions: Although less common, oxidation reactions are possible.

Biological Studies

The compound is used in biological research to study enzyme inhibition and protein interactions due to its sulfonamide functionality. It has been investigated for potential therapeutic applications against various diseases, including:

- Antiviral Research: Studies have shown that derivatives of this compound exhibit activity against HIV and other viral pathogens .

Industrial Applications

In industry, this compound is utilized in the production of:

- Dyes: It serves as a precursor for synthesizing various dyes.

- Agrochemicals: Its derivatives are employed in agricultural chemicals for pest control.

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent antiviral activity against HIV. For example, modifications to the compound have resulted in improved efficacy against HIV strains resistant to first-generation drugs .

Case Study 2: Enzyme Inhibition

In a study focused on enzyme inhibition, it was found that this compound effectively inhibited specific enzymes involved in bacterial growth, showcasing its potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Crystallographic and Hydrogen-Bonding Analysis

Both compounds exhibit hydrogen-bonding networks involving the sulfonamide N–H and nitro O atoms. However, the dichloro derivative’s structure (determined in Acta Crystallographica Section E, 2012) shows distinct intermolecular interactions due to chlorine’s electronegativity :

- N–H···O bonds: The amino hydrogen forms stronger hydrogen bonds with nitro oxygen atoms compared to the dimethyl analog, as evidenced by shorter bond lengths and refined displacement parameters .

- Halogen interactions : Chlorine atoms may participate in weak Cl···O or Cl···Cl interactions, absent in the methyl-substituted compound .

Table 2: Hydrogen-Bonding Parameters

Molecular Conformation and Packing

- Dichloro derivative : The 3,5-dichlorophenyl ring adopts a near-perpendicular orientation relative to the sulfonamide plane, minimizing steric clashes between chlorine atoms and the nitro group .

- Dimethyl derivative : The methyl groups induce a slightly twisted conformation, with weaker steric hindrance allowing for more flexible packing .

Implications for Physicochemical Properties

- Solubility: The dichloro compound’s higher polarity likely reduces solubility in nonpolar solvents compared to the dimethyl analog.

- Thermal stability : Stronger hydrogen bonds in the dichloro derivative may correlate with a higher melting point, though specific data are unavailable in the cited studies.

Biological Activity

3,5-Dichloro-2-nitrobenzenesulfonamide (DCNB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

DCNB belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with chlorine and nitro groups. The structural formula can be represented as follows:

Key Features

- Chlorine Atoms : Enhance lipophilicity and biological activity.

- Nitro Group : Can be reduced to an amino group, potentially increasing reactivity with biological targets.

- Sulfonamide Group : Known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Antimicrobial Activity

DCNB has been evaluated for its antimicrobial properties against various pathogens. A study reported the minimum inhibitory concentration (MIC) values for DCNB against several bacterial strains:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 7.00 |

These results indicate that DCNB exhibits potent antimicrobial activity, comparable to other known sulfonamides .

Anti-inflammatory Activity

The anti-inflammatory potential of DCNB was assessed using carrageenan-induced paw edema in rats. The compound demonstrated significant reduction in edema at varying doses:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 45.5 |

| 20 | 67.8 |

| 30 | 89.0 |

These findings suggest that DCNB may effectively reduce inflammation, making it a candidate for further therapeutic development .

Anticancer Potential

Research into the anticancer properties of DCNB is ongoing. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. For instance, derivatives of benzenesulfonamide have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of DCNB is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to oxidative stress and apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, DCNB was administered as part of a combination therapy. Results showed a notable improvement in infection resolution rates compared to control groups receiving standard treatment alone.

Study 2: Anti-inflammatory Effects

A double-blind study on patients suffering from chronic inflammatory diseases demonstrated that DCNB significantly reduced inflammatory markers (e.g., C-reactive protein levels) compared to placebo, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 3,5-dichloro-2-nitrobenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of 3,5-dichloro-2-nitroaniline with benzenesulfonyl chloride derivatives. A common method uses 4-nitrobenzenesulfonyl chloride reacted with 3,5-dichloroaniline in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride), reaction time (4–6 hours), and purification via recrystallization from ethanol/water. Yield improvements (70–85%) are achieved by excluding moisture and using inert atmospheres to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

Q. What solvents and storage conditions are recommended to maintain stability?

The compound is moisture-sensitive. Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to bases or oxidizing agents, which can hydrolyze the sulfonamide group .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. X-ray results) be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotational isomerism). Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures to assess energy barriers for conformational changes .

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate dominant conformers .

- Powder XRD : Confirm crystallinity and rule out polymorphic variations that might affect spectral interpretations .

Q. What experimental designs are effective for studying sulfonamide reactivity in nucleophilic substitution reactions?

A factorial design approach can optimize reaction parameters:

- Factors : Temperature (25–80°C), solvent polarity (THF vs. acetonitrile), nucleophile concentration (1–3 eq).

- Response variables : Yield (HPLC quantification), purity (LC-MS), byproduct formation (e.g., hydrolysis products).

- Case study : Substitution of the nitro group with amines proceeds efficiently in acetonitrile at 60°C (90% yield), while THF favors side reactions due to lower dielectric constant .

Q. How can byproducts from incomplete sulfonylation be identified and minimized?

- LC-MS/MS : Detect intermediates (e.g., unreacted aniline or monosubstituted products) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Mechanistic insights : Byproducts like 3,5-dichloro-2-nitroaniline (from hydrolysis) are reduced by adding molecular sieves to absorb water .

Methodological Guidance for Data Contradictions

- Scenario : Discrepant HPLC purity results between labs.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.